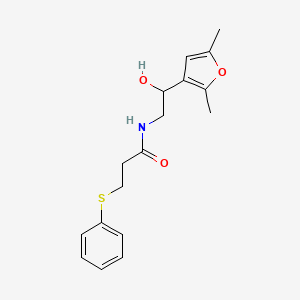
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C17H21NO3S and its molecular weight is 319.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities. This article summarizes the available research on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H19NOS
- Molecular Weight : 273.39 g/mol
- IUPAC Name : this compound
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticonvulsant properties. For instance, derivatives of propanamide have been evaluated for their efficacy in seizure models:
- Maximal Electroshock (MES) Test : This test is used to assess the anticonvulsant activity of compounds. Compounds similar to this compound showed protective effects against seizures induced by electrical stimulation.
- Pentylenetetrazole (PTZ) Test : This model evaluates the ability of compounds to prevent seizures induced by chemical means. Preliminary results suggest that modifications in the structure can enhance activity against PTZ-induced seizures.
The proposed mechanisms through which this compound may exert its biological effects include:
- GABAergic Modulation : Compounds with similar structures often enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Ion Channel Interaction : The interaction with sodium and calcium channels has been observed in related compounds, contributing to their anticonvulsant effects.
Case Studies
ADME-Tox Profile
The Absorption, Distribution, Metabolism, Excretion (ADME) and Toxicity (Tox) profile is crucial for understanding the therapeutic potential of this compound:
- Absorption : Preliminary studies indicate good permeability across biological membranes.
- Metabolism : The compound shows stability in human liver microsomes, suggesting a favorable metabolic profile.
- Excretion : Further studies are required to elucidate the excretion pathways.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-10-15(13(2)21-12)16(19)11-18-17(20)8-9-22-14-6-4-3-5-7-14/h3-7,10,16,19H,8-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPHBNZKYQVCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)CCSC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














